N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
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Overview
Description
“N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride” is a chemical compound with the molecular formula C5H13Cl3N6O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazol ring, an aminomethyl group, and a glycinamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and formula, C5H13Cl3N6O . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
DPP-4 Inhibitors Development : Fuh et al. (2021) explored the synthesis of 1,2,4-triazole derivatives, including glycolamides and glycinamides, to develop new dipeptidyl peptidase 4 (DPP-4) inhibitors. This is significant for the treatment of type 2 diabetes, as DPP-4 inhibitors play a crucial role in glucose regulation (Fuh et al., 2021).
Supramolecular Synthon Development : Naik et al. (2010) researched the acid hydrolysis of ethyl 4H-1,2,4-triazol-4-yl-acetate, leading to 4H-1,2,4-triazol-4-yl acetic acid. This compound, as a supramolecular synthon, is significant for creating three-dimensional chains of porous nanoballs, which can have applications in materials chemistry and crystal engineering (Naik et al., 2010).
Antimicrobial and Anti-Lipase Activities : Özil et al. (2015) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities. Such compounds could have potential applications in developing new therapeutic agents (Özil et al., 2015).
CNS Activity : Hirai et al. (1982) prepared amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, which exhibited significant central nervous system (CNS) activities. This could have implications for the development of CNS-active pharmaceuticals (Hirai et al., 1982).
Glycine Transporter 1 Inhibitors : Sugane et al. (2013) reported the optimization of 4H-1,2,4-triazole derivatives as glycine transporter 1 (GlyT1) inhibitors. These inhibitors have potential applications in neurological and psychiatric disorders (Sugane et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O.3ClH/c6-1-4-9-8-3-11(4)10-5(12)2-7;;;/h3H,1-2,6-7H2,(H,10,12);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHLZWMWJAEKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1NC(=O)CN)CN.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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